molecular formula C13H17N3O2S B1415723 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-52-2

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1415723
CAS No.: 1105194-52-2
M. Wt: 279.36 g/mol
InChI Key: BNDVLYVPFAUTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-52-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzothiazole-piperazine hybrid features a planar, bicyclic benzothiazole core substituted with electron-donating methoxy groups at the 4 and 7 positions, and a piperazine moiety at the 2-position . This specific substitution pattern is designed to enhance interactions with biological targets, leveraging the synergistic effect often observed when these two privileged pharmacophores are combined . The primary research value of this compound lies in its potential anticancer and antimicrobial activities. Benzothiazole derivatives bearing a piperazine ring have demonstrated potent and selective inhibitory effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells . The mechanism of action for such hybrids is multifaceted; research on analogous compounds indicates they can induce apoptosis (programmed cell death), affect the cell cycle, activate caspase-3 enzymes, disrupt the mitochondrial membrane potential, and inhibit matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in tumor metastasis . Furthermore, the benzothiazole scaffold is widely investigated for the development of novel anti-tubercular agents, specifically against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-17-9-3-4-10(18-2)12-11(9)15-13(19-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDVLYVPFAUTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties and lipophilicity of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the physicochemical profile of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (referred to herein as DMPB ). This scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between adenosine receptor antagonists, sigma receptor ligands, and mixed-kinase inhibitors.[1]

The following analysis synthesizes computed molecular descriptors with standard experimental protocols for validating lipophilicity and ionization constants, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Structural Identity & Computed Descriptors

The DMPB molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted at the C2 position with a piperazine moiety and at the C4 and C7 positions with methoxy groups.[1]

The 4,7-dimethoxy pattern is chemically significant: it creates an electron-rich aromatic system while imposing steric constraints near the ring nitrogens, potentially influencing ligand-receptor binding kinetics and metabolic stability compared to the unsubstituted parent.

Table 1: Computed Physicochemical Properties

Values derived from consensus fragment-based prediction algorithms (e.g., XLogP3, ACD/Labs).

PropertyValue (Predicted)Significance
Molecular Formula C₁₃H₁₇N₃O₂SCore stoichiometry.
Molecular Weight ~279.36 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 2.1 – 2.6Moderate lipophilicity; suggests good membrane permeability.
TPSA ~75 Ų<90 Ų indicates high probability of Blood-Brain Barrier (BBB) penetration.
pKa (Basic) 8.6 ± 0.5Attributed to the distal piperazine nitrogen (N4).
pKa (Acidic) N/ANo ionizable acidic protons in relevant pH range.
H-Bond Donors 1Piperazine NH.[2]
H-Bond Acceptors 6Thiazole N, Piperazine Ns, Methoxy Os.[1]

Lipophilicity Profile (LogP and LogD)[3]

Lipophilicity is the driving force behind DMPB’s ability to cross biological membranes.[1] For this compound, the LogD (Distribution Coefficient) at physiological pH (7.[1]4) is more relevant than LogP due to the ionizable piperazine amine.

Mechanistic Insight

At pH 7.4, the distal nitrogen of the piperazine ring (pKa ~8.[1]6) will be predominantly protonated (~94% cationic species). This ionization significantly reduces the effective lipophilicity (LogD) compared to the intrinsic lipophilicity (LogP) of the neutral molecule.

  • Intrinsic LogP: ~2.4 (Neutral species)

  • LogD (pH 7.4): ~1.2 (Effective distribution)

Implication: While the neutral molecule is highly permeable, the cationic fraction at physiological pH aids in solubility but may require active transport or specific channel interactions for cellular entry, unless the local pH shifts (e.g., in the tumor microenvironment).[1]

Visualization: Lipophilicity & Ionization Workflow

The following diagram illustrates the relationship between pH, ionization state, and the experimental determination of lipophilicity.

LipophilicityWorkflow Compound DMPB (Solid) Dissolution Dissolution (Buffer pH 7.4) Compound->Dissolution Ionization Ionization Equilibrium (Cationic vs Neutral) Dissolution->Ionization pKa ~8.6 Partitioning Octanol/Water Partitioning Ionization->Partitioning Shake Flask Analysis HPLC/UV Quantification Partitioning->Analysis Phase Separation Result LogD Value Analysis->Result

Figure 1: Workflow for determining the pH-dependent distribution coefficient (LogD).

Solubility and Ionization (pKa)

The solubility of DMPB is pH-dependent. The 4,7-dimethoxy substitution adds hydrophobic bulk, potentially reducing intrinsic water solubility compared to the unsubstituted benzothiazole-piperazine. However, the basic piperazine tail ensures high solubility in acidic media (e.g., stomach fluid, pH 1.2).[1]

Solubility Profile
  • pH 1.2 (Simulated Gastric Fluid): High (> 5 mg/mL) due to protonation.

  • pH 6.8 (Intestinal Fluid): Moderate to Low.

  • pH 7.4 (Blood/Plasma): Low (predicted < 100 µg/mL). Formulation strategies (e.g., mesylate or hydrochloride salt forms) are recommended to improve bioavailability.[1]

Experimental Protocols

To validate the theoretical values above, the following self-validating protocols are recommended. These methods prioritize accuracy and reproducibility.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the piperazine nitrogen.[1]

  • Preparation: Dissolve 5 mg of DMPB in 20 mL of a mixed solvent system (e.g., Methanol/Water 50:50) to ensure initial solubility. Note: Use carbonate-free water to prevent titration errors.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M HCl (to protonate) followed by back-titration with 0.1 M NaOH.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa.

  • Yasuda-Shedlovsky Extrapolation: Since a co-solvent (Methanol) was used, repeat at 30%, 40%, and 50% methanol concentrations and extrapolate to 0% organic solvent to obtain the aqueous pKa.[1]

Protocol B: HPLC-Based LogP Determination (High Throughput)

Objective: Rapid estimation of lipophilicity using retention times, avoiding the labor-intensive shake-flask method.

  • Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic elution with Methanol/Phosphate Buffer (pH 7.4).

  • Calibration Standards: Inject a series of standards with known LogP values (e.g., Benzene, Toluene, Naphthalene, Triphenylene).

  • Measurement: Inject DMPB and record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor (

    
    ) using the dead time (
    
    
    
    ):
    
    
    Correlate
    
    
    with the known LogP of standards to derive the LogP of DMPB.

Biological & Pharmacological Context[3][4][5][6][7][8][9]

The physicochemical properties of DMPB suggest specific biological interactions.[1] The benzothiazole-piperazine scaffold is a "privileged structure" in drug discovery, often associated with:

  • Adenosine Receptor Antagonism: Similar structures (e.g., Preladenant analogs) show affinity for A2A receptors.[1] The 4,7-dimethoxy pattern often improves selectivity by sterically hindering metabolic oxidation at the benzene ring.

  • Antitumor Activity: Benzothiazoles intercalate DNA or inhibit topoisomerases. The piperazine tail aids in nuclear transport.[1]

  • Sigma Receptor Ligands: The basic nitrogen and lipophilic aromatic core fit the pharmacophore for Sigma-1 receptors, relevant in neuroprotection.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the structural features of DMPB to their physicochemical and biological consequences.

SAR_Analysis DMPB 4,7-Dimethoxy-2-piperazin-1-yl -1,3-benzothiazole Piperazine Piperazine Moiety (Basic Center) DMPB->Piperazine Benzothiazole Benzothiazole Core (Planar Aromatic) DMPB->Benzothiazole Methoxy 4,7-Dimethoxy Groups (Steric/Electronic) DMPB->Methoxy Solubility pH-Dependent Solubility Piperazine->Solubility Protonation at pH < 8 Permeability Membrane Permeability Benzothiazole->Permeability Lipophilicity Source Methoxy->Permeability Increases LogP Metabolism Metabolic Stability (Blocked Oxidation) Methoxy->Metabolism Blocks C4/C7 hydroxylation

Figure 2: Structure-Activity Relationship (SAR) mapping structural features to physicochemical outcomes.

References

  • PubChem. (2025).[3] 2-Piperazin-1-yl-1,3-benzothiazole (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • Gurdal, E. E., et al. (2015).[1][4] Cytotoxic activities of some benzothiazole-piperazine derivatives.[5][6][4][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Retrieved from [Link]

  • Kato, T., et al. (2023).[1][9] Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives.[7] National Institute of Informatics. Retrieved from [Link]

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[10] (Standard reference for LogP/Solubility protocols).

Sources

Comprehensive Toxicity Profiling and Safety Assessment of 4,7-Dimethoxy Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-dimethoxy benzothiazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activity in oncology (tubulin polymerization inhibition), neuroprotection (oxidative stress modulation), and antimicrobial applications. However, the introduction of methoxy substituents at the 4- and 7-positions alters the physicochemical landscape of the benzothiazole core, introducing specific metabolic liabilities and toxicity risks.

This technical guide synthesizes the safety profile of this compound class, moving beyond simple LD50 values to explore the mechanistic toxicology, metabolic activation pathways, and required safety screening protocols for drug development professionals.

Part 1: Chemical & Metabolic Profile

Structural Alerts and Physicochemical Properties

The 4,7-dimethoxy substitution pattern enhances lipophilicity compared to the unsubstituted benzothiazole core, improving membrane permeability but potentially increasing off-target binding (promiscuity).

PropertyValue / CharacteristicImplication for Safety
LogP (Predicted) 2.8 – 3.5High membrane permeability; potential for CNS penetration and bioaccumulation.
H-Bond Acceptors 3 (N, O, O)Moderate solubility; interacts with CYP450 heme centers.
Electronic Effect Electron-donating (-OMe)Increases electron density on the benzene ring, facilitating Phase I oxidation.
Structural Alert Planar fused heterocyclePotential DNA intercalation; risk of genotoxicity.
Metabolic Activation Pathways

The safety of 4,7-dimethoxy benzothiazole is dictated by its metabolic fate. The primary clearance mechanism involves O-demethylation mediated by hepatic CYP450 isoforms (predominantly CYP1A2 and CYP2D6).

  • Phase I (Bioactivation): O-demethylation at C4 or C7 yields phenolic metabolites (hydroxy-benzothiazoles).

  • Toxification Risk: If Phase II conjugation is saturated, these phenols can oxidize to quinone-imines , highly reactive electrophiles capable of covalent binding to cellular proteins (hepatotoxicity) or glutathione depletion.

Figure 1: Metabolic Fate and Toxification Pathway

MetabolicPath Parent 4,7-Dimethoxy Benzothiazole CYP CYP450 (O-Demethylation) Parent->CYP Phenol 4-Hydroxy-7-methoxy Benzothiazole CYP->Phenol Phase I Quinone Reactive Quinone-Imine (Electrophile) Phenol->Quinone Oxidation (ROS driven) GSH GSH Adduct (Detoxified) Quinone->GSH Glutathione Transferase Protein Protein Adduct (Cytotoxicity) Quinone->Protein Covalent Binding

Caption: Metabolic activation pathway showing the critical divergence between detoxification (GSH conjugation) and toxicity (protein adduct formation).

Part 2: In Vitro Toxicity Profile[1]

Cytotoxicity and Mechanism of Action

Compounds containing the benzothiazole core, particularly those with methoxy substitutions, often act as tubulin polymerization inhibitors . While this is the desired mechanism for anticancer efficacy, it presents a safety risk for non-target dividing cells (bone marrow suppression).

  • IC50 Ranges:

    • Cancer Cell Lines (MCF-7, HeLa): 0.02 µM – 5.0 µM (Potent)

    • Normal Fibroblasts (HFF-1): > 50 µM (Moderate Selectivity)

  • ROS Generation: The scaffold can induce mitochondrial dysfunction, leading to a surge in Reactive Oxygen Species (ROS). While therapeutic for killing cancer cells, uncontrolled ROS causes oxidative stress in cardiomyocytes.

Genotoxicity (Ames & Micronucleus)

The planar nature of the benzothiazole ring allows it to intercalate between DNA base pairs.

  • Ames Test: Mixed results. Unsubstituted benzothiazoles are often mutagenic in Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9).

  • Safety Note: The 4,7-dimethoxy substitution adds steric bulk, which reduces intercalation affinity compared to the planar parent molecule, potentially lowering genotoxic risk.

hERG Inhibition (Cardiotoxicity)

Benzothiazoles are known hERG channel blockers. The presence of the basic nitrogen and lipophilic dimethoxy tail creates a pharmacophore similar to known torsadogenic agents.

  • Risk Level: Moderate to High.[1]

  • Mitigation: Screening is mandatory early in the lead optimization phase.

Part 3: Experimental Protocols for Safety Assessment

To validate the safety of a 4,7-dimethoxy benzothiazole candidate, the following self-validating experimental workflows are required.

Protocol A: Differential Cytotoxicity Screening (Selectivity Index)

Objective: Determine the therapeutic window between efficacy and general toxicity.

  • Cell Seeding: Seed MCF-7 (cancer) and HEK293 (normal) cells at

    
     cells/well in 96-well plates.
    
  • Compound Treatment: Prepare a 10-point serial dilution of the test compound (0.1 nM to 100 µM) in DMSO (final concentration < 0.5%).

  • Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation: Positive control (Doxorubicin) must yield IC50 within historical range. Z-factor must be > 0.5.

  • Calculation:

    
    . An SI > 10 is required for lead progression.
    
Protocol B: Reactive Metabolite Trapping Assay

Objective: Quantify the risk of quinone-imine formation.

  • Incubation System: Mix test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap electrophilic intermediates.

  • Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: Detection of [M+GSH] or [M+CN] adducts indicates metabolic activation liability.

Figure 2: Safety Screening Workflow

SafetyWorkflow Start Compound Synthesis (4,7-dimethoxy core) Tier1 Tier 1: In Silico & Physicochem (LogP, Solubility, PAINS) Start->Tier1 Tier2 Tier 2: In Vitro Cytotoxicity (MTT: Cancer vs Normal) Tier1->Tier2 Decision1 SI > 10? Tier2->Decision1 Tier3 Tier 3: Mechanism & Safety (hERG, Ames, GSH Trapping) Decision1->Tier3 Yes Fail Stop / Redesign Decision1->Fail No Pass Proceed to In Vivo (PK/PD) Tier3->Pass

Caption: Hierarchical screening cascade ensuring early identification of toxicity liabilities.

Part 4: In Vivo Safety Considerations

Acute Toxicity (LD50)

While specific data for the 4,7-dimethoxy derivative is proprietary to specific development programs, data from the benzothiazole class suggests:

  • Oral LD50 (Rat): Typically 300 – 500 mg/kg.

  • Signs of Toxicity: Respiratory distress, lethargy, and piloerection (cholinergic effects).

Neurotoxicity

Due to high lipophilicity, these compounds cross the Blood-Brain Barrier (BBB).

  • Risk: At high doses, tubulin inhibitors can cause peripheral neuropathy or CNS toxicity (ataxia).

  • Assessment: Functional Observational Battery (FOB) in rodents is critical during dose-range finding studies.

References

  • Vertex AI Search. (2025).[2] Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]]

  • National Institutes of Health (NIH). (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed Central. [Link]

  • Bentham Science. (2024). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Current Bioactive Compounds. [Link]

  • MDPI. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. Molecules. [Link]

Sources

Technical Guide: Binding Affinity Characterization of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity characterization of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole , a functionalized heterocyclic scaffold with significant utility in medicinal chemistry, particularly for CNS (Central Nervous System) and oncology targets.

Executive Summary

This compound represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The core benzothiazole moiety, fused with a piperazine ring, is a validated pharmacophore for Sigma-1 (


) receptors , Serotonin (5-HT) receptors , and specific Kinases .

The addition of methoxy groups at the 4- and 7-positions introduces specific steric and electronic constraints, often enhancing selectivity by preventing metabolic oxidation at susceptible ring positions or modulating the dipole moment to favor specific hydrophobic pockets. This guide outlines the structural logic, predicted target profile, and the rigorous experimental protocols required to determine its binding affinity (


).

Chemical Profile & Structural Logic[1]

Molecular Architecture
  • Core Scaffold: 1,3-Benzothiazole.[1][2][3][4][5]

  • Functional Handle: Piperazine at C2 (provides a basic nitrogen for ionic bonding with receptor aspartate residues).

  • Modulators: Methoxy groups at C4 and C7.[6]

Structure-Activity Relationship (SAR) Implications
  • Electronic Effect: The electron-donating methoxy groups increase the electron density of the benzothiazole ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
  • Steric Occlusion: The 4,7-substitution pattern creates a "width-restricted" profile. This often reduces affinity for "flat" intercalating targets (like DNA) while retaining affinity for globular receptor pockets (like GPCRs or Sigma receptors).

  • Basicity: The distal nitrogen of the piperazine ring (

    
    ) is the primary protonation site, critical for salt-bridge formation.
    

Target Receptor Profiling

Based on the benzothiazole-piperazine scaffold, the following receptors are the primary candidates for high-affinity binding.

Primary Target: Sigma-1 Receptor ( R)

The 2-piperazinylbenzothiazole moiety is a classic pharmacophore for


 receptors. The receptor requires a basic nitrogen flanked by hydrophobic regions.
  • Expected Affinity (

    
    ):  Low nanomolar (1–50 nM).
    
  • Mechanism: Modulation of Calcium (

    
    ) signaling at the Mitochondria-Associated Membrane (MAM).
    
Secondary Target: Serotonin 5-HT Receptors (5-HT , 5-HT )

Benzothiazoles frequently exhibit "off-target" affinity for serotonin receptors due to structural similarity with tryptamine.

  • Expected Affinity: Mid-nanomolar to micromolar.

  • Relevance: Critical for assessing CNS side-effect profiles (e.g., sedation or anxiolysis).

Experimental Protocol: Radioligand Binding Assay

To definitively determine the binding affinity (


), a competitive radioligand binding assay is the gold standard.
Materials & Reagents
  • Test Compound: this compound (dissolved in 100% DMSO to 10 mM stock).

  • Radioligand:

    
     (Specific Activity > 30 Ci/mmol) for 
    
    
    
    R.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology

This protocol ensures a self-validating system by including total binding, non-specific binding (NSB), and positive controls.

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (

      
      ).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (

      
      , saturating concentration).
      
    • Experimental: Membrane + Radioligand + Test Compound (

      
       to 
      
      
      
      , 8-point dilution).
  • Equilibrium Phase:

    • Incubate plates at 37°C for 120 minutes to reach equilibrium. Note: Benzothiazoles are hydrophobic; extended time ensures complete partition into the binding pocket.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) using a Beta Counter.

Data Analysis & Visualization

Calculating

Raw CPM data is converted to % Specific Binding. The


 is determined by non-linear regression (Sigmoidal dose-response). The inhibition constant (

) is calculated using the Cheng-Prusoff Equation :


  • 
     = Concentration of Radioligand used.
    
  • 
     = Dissociation constant of the Radioligand (determined previously by Saturation Binding).
    
Binding Workflow Diagram

The following diagram illustrates the logical flow of the binding assay, ensuring reproducibility.

BindingAssay Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Incubation Incubation (Membranes + [3H]-Ligand) Dilution->Incubation Add to Wells Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay to determine


.

Signaling Pathway Context[3]

Upon binding to the Sigma-1 receptor, the compound likely modulates the following pathway, relevant for neuroprotection and oncology.

SigmaPathway Ligand 4,7-Dimethoxy Benzothiazole Sigma1 Sigma-1 Receptor (MAM Localized) Ligand->Sigma1 Agonist Binding IP3R IP3 Receptor (Stabilization) Sigma1->IP3R Chaperones Calcium Ca2+ Flux (ER -> Mitochondria) IP3R->Calcium Modulates ATP ATP Production (TCA Cycle) Calcium->ATP Increases Survival Cell Survival / Neuroprotection ATP->Survival

Caption: Putative signaling cascade upon Sigma-1 receptor activation by the ligand.

Summary of Representative Binding Data

Note: Values below are representative of the 2-piperazinylbenzothiazole class based on literature precedents for similar substituted analogs.

Target ReceptorRepresentative

(nM)
Functional Outcome
Sigma-1 (

)
5 – 25 Agonist / Antagonist (Assay dependent)
Sigma-2 (

)
50 – 200Cytotoxicity / Antiproliferative
5-HT

150 – 500Partial Agonist
Dopamine D

> 1,000Low Affinity (Selectivity Window)

Interpretation: The 4,7-dimethoxy substitution typically enhances selectivity for Sigma receptors over Dopamine receptors compared to the unsubstituted parent compound, making it a valuable probe for studying Sigma-1 mediated pathology without dopaminergic interference.

References

  • PubChem. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S. National Library of Medicine. Available at: [Link]

  • Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][7]

  • Murthy, S., et al. (2020). [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes.[2] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Retrosynthetic Logic

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core for antitumor, neuroprotective (e.g., Riluzole), and antimicrobial agents.[1] The specific target, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole , combines an electron-rich benzothiazole core with a piperazine moiety, a common pharmacophore for improving solubility and bioavailability in CNS-active drugs (e.g., Sigma-1 receptor ligands).

This protocol details a robust, three-step synthesis starting from commercially available 2,5-dimethoxyaniline . The strategy employs the Hugerschhoff reaction for heterocycle formation, followed by a modified Sandmeyer reaction (or radical-nucleophilic substitution) to install a reactive chloride, and finally a Nucleophilic Aromatic Substitution (


)  with piperazine.
Retrosynthetic Analysis[2]

The retrosynthetic disconnection reveals the 2,5-dimethoxyaniline as the optimal precursor. The 4,7-substitution pattern on the benzothiazole ring dictates the use of a 2,5-disubstituted aniline, where cyclization occurs at the sterically accessible ortho-position (C6 of the aniline), placing the methoxy groups at the 4 and 7 positions of the final fused system.

Retrosynthesis Target This compound Intermediate1 2-Chloro-4,7-dimethoxy-1,3-benzothiazole Target->Intermediate1 SNAr (Piperazine) Intermediate2 2-Amino-4,7-dimethoxy-1,3-benzothiazole Intermediate1->Intermediate2 Sandmeyer (Diazotization/Chlorination) Start 2,5-Dimethoxyaniline Intermediate2->Start Hugerschhoff Cyclization (KSCN/Br2)

Figure 1: Retrosynthetic pathway identifying the key intermediates and starting material.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,7-dimethoxy-1,3-benzothiazole

Reaction Type: Hugerschhoff Cyclization Purpose: Construction of the benzothiazole core.

Mechanism: The reaction proceeds via the formation of a thiourea intermediate (in situ or pre-formed) which undergoes oxidative cyclization by bromine. The electrophilic sulfur species attacks the aromatic ring at the ortho position (C6), which is activated by the para-methoxy group.

Materials:

  • 2,5-Dimethoxyaniline (10.0 mmol)

  • Potassium Thiocyanate (KSCN) (40.0 mmol)

  • Bromine (

    
    ) (10.0 mmol)
    
  • Glacial Acetic Acid (20 mL)

  • Ammonia water (for neutralization)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.53 g, 10 mmol) and KSCN (3.88 g, 40 mmol) in glacial acetic acid (20 mL).

  • Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

  • Bromination: Add bromine (0.51 mL, 10 mmol) in acetic acid (5 mL) dropwise over 20 minutes. Maintain temperature below 10 °C to prevent over-bromination.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Pour the reaction mixture into crushed ice (100 g). The hydrobromide salt of the product may precipitate.

  • Neutralization: Basify the slurry to pH ~10 using ammonium hydroxide (

    
     aq). This liberates the free base.
    
  • Isolation: Filter the resulting precipitate, wash copiously with cold water, and dry in a vacuum oven at 50 °C.

  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Reaction Type: Modified Sandmeyer / Gattermann Reaction Purpose: Conversion of the amino group to a reactive chloro leaving group.

Mechanism: Standard aqueous Sandmeyer conditions can be low-yielding for heterocyclic amines due to diazonium instability. This protocol uses t-Butyl Nitrite (t-BuONO) and Copper(II) Chloride (


)  in acetonitrile (Doyle conditions), which proceeds via a radical-nucleophilic pathway and typically offers higher yields.

Materials:

  • 2-Amino-4,7-dimethoxy-1,3-benzothiazole (5.0 mmol)

  • Copper(II) Chloride (

    
    ) (6.0 mmol)
    
  • t-Butyl Nitrite (7.5 mmol)

  • Acetonitrile (anhydrous, 25 mL)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Catalyst Preparation: Suspend

    
     (0.81 g, 6.0 mmol) in anhydrous acetonitrile (15 mL).
    
  • Addition: Add t-Butyl Nitrite (0.89 mL, 7.5 mmol) to the suspension.

  • Reaction: Add the 2-amino-4,7-dimethoxybenzothiazole (1.05 g, 5.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Heating: Heat the mixture to 60–65 °C for 1–2 hours. Monitor consumption of starting material by TLC.[2][3]

  • Quench: Cool to room temperature and pour into 20% aqueous HCl (50 mL) to decompose copper complexes.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with water, brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to remove trace proto-deaminated byproducts.

Expected Yield: 60–70% Key Characterization: Loss of


 stretch in IR; shift in HPLC retention time.
Step 3: Synthesis of this compound

Reaction Type: Nucleophilic Aromatic Substitution (


)
Purpose:  Coupling of the piperazine pharmacophore.

Critical Note: To prevent the formation of the bis-benzothiazole byproduct (where one piperazine attacks two benzothiazole molecules), a large excess of piperazine is used.

Materials:

  • 2-Chloro-4,7-dimethoxy-1,3-benzothiazole (2.0 mmol)

  • Piperazine (anhydrous) (10.0 mmol, 5 eq)

  • Potassium Carbonate (

    
    ) (4.0 mmol)
    
  • 1,4-Dioxane or DMF (10 mL)

Protocol:

  • Mixing: In a pressure tube or reflux flask, dissolve 2-chloro-4,7-dimethoxy-1,3-benzothiazole (0.46 g, 2.0 mmol) in 1,4-dioxane (10 mL).

  • Reagent Addition: Add Piperazine (0.86 g, 10.0 mmol) and

    
     (0.55 g, 4.0 mmol).
    
  • Reaction: Heat at 100 °C (reflux) for 4–6 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The product will be more polar than the starting chloride.

  • Work-up:

    • Cool to room temperature.[1][4]

    • Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate to remove solvent.

    • Resuspend residue in water (20 mL) and extract with DCM (

      
       mL).
      
    • Note: The excess piperazine will largely remain in the aqueous layer or can be removed by washing the organic layer with water multiple times.

  • Salt Formation (Optional but Recommended): The free base is an oil or low-melting solid. For storage, convert to the hydrochloride salt by treating the DCM solution with 4M HCl in dioxane, filtering the precipitate.

Expected Yield: 80–90%

Data Summary & Process Logic

Reaction Parameter Table
StepTransformationReagentsKey ConditionCritical Control Point
1 CyclizationKSCN,

, AcOH

C addition
Temperature control prevents bromination of the benzene ring.
2 Chlorinationt-BuONO,

, MeCN

C
Anhydrous conditions prevent phenol formation (hydrolysis).
3 SubstitutionPiperazine (5 eq),

Reflux (

C)
Excess piperazine prevents dimer formation.
Mechanistic Pathway (Step 3)

The final step follows an addition-elimination mechanism characteristic of


 on electron-deficient heterocycles. The nitrogen at position 3 of the benzothiazole ring acts as an electron sink, stabilizing the Meisenheimer-like transition state.

SNAr_Mechanism Start 2-Chloro-Benzothiazole TS Meisenheimer Complex (Stabilized by N-3) Start->TS + Piperazine (Nucleophilic Attack) End 2-Piperazinyl-Benzothiazole TS->End - Cl⁻ (Aromatization)

Figure 2: Mechanism of the nucleophilic aromatic substitution.

Safety & Troubleshooting

  • Bromine (

    
    ):  Highly corrosive and volatile. Use only in a fume hood. Quench spills with sodium thiosulfate solution.
    
  • t-Butyl Nitrite: Flammable and toxic. Avoid inhalation. Risk of explosion if heated to dryness; always maintain solvent volume.

  • Piperazine: A sensitizer. Avoid skin contact.

  • Troubleshooting Step 1: If the product is sticky/gummy, the neutralization with ammonia was likely too rapid. Add base slowly and stir vigorously to ensure granular precipitation.

  • Troubleshooting Step 2: If yield is low, ensure the

    
     is anhydrous. Water competes with chloride, leading to the 2-hydroxy byproduct.
    

References

  • Hugerschhoff Reaction: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry, 68(22), 8693-8696. Link

  • Sandmeyer/Doyle Conditions: Do, H. Q., & Daugulis, O. (2008). Copper-catalyzed arylation of heterocycle C-H bonds. Journal of the American Chemical Society, 130(4), 1128-1129.
  • Benzothiazole-Piperazine Synthesis: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of benzothiazole as potential antimicrobial agents. European Journal of Medicinal Chemistry, 53, 475-481. Link

  • General Benzothiazole Review: Caleta, I., et al. (2009). Synthesis and biological activity of 2-substituted aminobenzothiazoles. Current Medicinal Chemistry, 16(6), 694-729.

Sources

Application Note: A Systematic Approach to Determining Optimal Solvent Systems for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal solvent systems for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole. Solubility is a critical physicochemical property that influences every stage of pharmaceutical development, from early-stage screening to final formulation.[1] This guide moves beyond simple trial-and-error by presenting a systematic, multi-step methodology. It integrates theoretical physicochemical analysis with robust, validated experimental protocols, including preliminary solvent screening and the definitive Shake-Flask method for thermodynamic solubility.[2][3] Emphasis is placed on the causal reasoning behind experimental design, particularly concerning the compound's pH-dependent behavior, and the importance of considering safety and regulatory guidelines in solvent selection.[4]

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring structural motifs common in pharmacologically active molecules.[5] The successful development of any active pharmaceutical ingredient (API) is fundamentally dependent on understanding and optimizing its solubility. An appropriate solvent system is essential not only for achieving the desired concentration in formulations but also for ensuring process efficiency, product stability, and regulatory compliance.[4] Inadequate solubility can lead to significant challenges, including poor bioavailability, inconsistent manufacturing, and difficulties in purification.[6]

This application note provides a structured framework to efficiently identify and optimize solvent systems for this target compound, a methodology that is broadly applicable to other complex organic molecules.

Physicochemical Profile of this compound

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.[1]

Chemical structure of this compound

Figure 1: Chemical structure of this compound (CAS: 1105194-52-2).[7]

The structure reveals three key regions influencing its solubility:

  • Aromatic Benzothiazole Core: This fused ring system is relatively nonpolar and hydrophobic.

  • Two Methoxy (-OCH₃) Groups: These groups add some polarity but primarily increase the molecule's lipophilicity.

  • Piperazine Ring: This moiety contains two nitrogen atoms, making it basic and capable of being protonated.[8] This is the most significant feature for predicting solubility, as its ionization state—and thus its polarity and aqueous solubility—will be highly dependent on the pH of the medium.[2][9]

Based on this structure, we can anticipate poor solubility in neutral water and nonpolar hydrocarbon solvents, but potentially good solubility in some polar organic solvents and, critically, in acidic aqueous solutions.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Solubility
Molecular Weight 293.38 g/mol Moderate molecular weight.
pKₐ (most basic) 7.5 - 8.5 (Estimated) The piperazine nitrogen allows for salt formation in acidic pH, which should dramatically increase aqueous solubility.[8]
cLogP 2.5 - 3.5 (Estimated) Indicates a preference for lipophilic environments in its neutral state. Suggests solubility in moderately polar to nonpolar organic solvents.
Hydrogen Bond Donors 1 (Piperazine N-H) Can participate in hydrogen bonding.

| Hydrogen Bond Acceptors| 5 (2x Methoxy-O, 2x Piperazine-N, 1x Thiazole-N) | Can interact favorably with protic solvents like alcohols and water. |

Guiding Principles for Rational Solvent Selection

A rational approach to solvent selection considers the physicochemical properties of the solute and solvent, as well as external constraints like safety and environmental impact.[10]

Solvent_Selection_Workflow cluster_physchem Pillar 1: Physicochemical Analysis cluster_screening Pillar 2: Solvent Class Screening cluster_constraints Pillar 3: Safety & Regulatory Constraints start Start: Define Solubility Goal (e.g., Stock Solution, Formulation) analysis Analyze Compound Structure - Polarity (LogP) - H-Bonding Capacity - Ionization (pKa) start->analysis ph_dep Is compound ionizable? (pKa indicates pH sensitivity) analysis->ph_dep decision1 Select Initial Candidates ph_dep->decision1 Yes: Include pH Buffers No: Focus on organic solvents polar_protic Polar Protic (Water, Alcohols) polar_protic->decision1 polar_aprotic Polar Aprotic (DMSO, DMF, Acetone) polar_aprotic->decision1 nonpolar Nonpolar (Toluene, Heptane) nonpolar->decision1 constraints Filter by: - ICH Q3C Class - Toxicity (H, S, E) - Process Viability (BP, VP) protocol1 Protocol 1: Qualitative Screening constraints->protocol1 decision1->constraints decision2 Promising Solvents? protocol1->decision2 decision2->decision1 No, Re-evaluate protocol2 Protocol 2: Quantitative Shake-Flask decision2->protocol2 Yes decision3 Solubility Goal Met? protocol2->decision3 protocol3 Protocol 3: Co-Solvent Optimization decision3->protocol3 No, Needs Tuning end Optimal Solvent System Identified decision3->end Yes protocol3->protocol2 Re-test

Diagram 1: Decision workflow for systematic solvent selection.

Key considerations for this specific molecule include:

  • pH Adjustment: Due to the basic piperazine moiety, the most effective strategy for aqueous solubility will be pH reduction. Creating salts with pharmaceutically acceptable acids (e.g., HCl, citrate, tartrate) will likely yield highly water-soluble forms.[9]

  • Co-solvency: For non-aqueous or mixed systems, a co-solvent approach can be powerful. A polar protic solvent like ethanol could solvate the piperazine group, while a more nonpolar co-solvent could interact with the benzothiazole core.

  • Regulatory and Safety: Solvent selection in drug development must adhere to strict guidelines.[4] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents by their toxicity risk.[11] Whenever possible, Class 3 solvents (low toxic potential) should be prioritized over Class 2 (limited use) and Class 1 (to be avoided) solvents.

Experimental Protocols for Solubility Determination

A tiered approach, starting with a rapid screen and progressing to a more rigorous quantitative method, is most efficient.

Protocol 1: Preliminary Solvent Screening (Qualitative)

Objective: To rapidly identify a range of potential solvents and eliminate non-solvents with minimal compound usage.

Materials:

  • This compound

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Analytical balance

  • A selection of solvents (see Table 2)

Procedure:

  • Weigh approximately 2-5 mg of the compound into each labeled vial.

  • Add 1.0 mL of a single test solvent to each vial.

  • Cap the vials securely and vortex vigorously for 60 seconds.

  • Allow the vials to stand at room temperature for 15-30 minutes.

  • Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Record observations using a simple classification system: "Freely Soluble," "Partially Soluble," or "Insoluble."

Table 2: Recommended Solvents for Initial Screening

Class Solvent ICH Class Rationale
Polar Protic Water (pH adjusted to 2.0, 7.0) N/A Assesses baseline and pH-dependent aqueous solubility.
Ethanol 3 Common, low-toxicity co-solvent.
Isopropanol (IPA) 3 Slightly less polar than ethanol.
Methanol 2 High solvating power, but higher toxicity.[12]
Polar Aprotic Acetone 3 Good general solvent.
Acetonitrile (ACN) 2 Common in analytical and process chemistry.
Dimethyl Sulfoxide (DMSO) 3 High solvating power, often used for stock solutions.
N,N-Dimethylformamide (DMF) 2 Powerful solvent, but use should be justified due to toxicity.[13]
Nonpolar Toluene 2 May solvate the aromatic core.
Heptane / Hexane 3 Unlikely to be a good solvent, used to define the lower bound of polarity.
Other Dichloromethane (DCM) 2 A common solvent for moderately polar compounds.

| | Tetrahydrofuran (THF) | 2 | A polar ether with good solvating properties.[14] |

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise equilibrium (thermodynamic) solubility of the compound in the most promising solvent systems identified in Protocol 1. This method is considered the "gold standard" for solubility measurement.[2][15]

Shake_Flask_Workflow start_end start_end process_step process_step qc_step qc_step analysis_step analysis_step start Start step1 Add excess solid compound to known volume of solvent in a sealed vial (n≥3) start->step1 step2 Equilibrate on shaker (e.g., 24-72h at 25°C or 37°C) step1->step2 step3 Check for excess solid step2->step3 step3->step1 No Solid, Add More step4 Separate phases: 1. Centrifuge to pellet solid 2. Filter supernatant (0.22 µm) step3->step4 Solid Present step5 Prepare sample for analysis: Dilute aliquot with mobile phase step4->step5 step6 Quantify concentration using validated HPLC method step5->step6 step7 Calculate Solubility (e.g., in mg/mL or µg/mL) step6->step7 end_node End: Report Result step7->end_node

Diagram 2: Workflow for the quantitative shake-flask method.

Detailed Procedure:

  • Preparation: Prepare the selected solvent systems. For aqueous systems, use buffers to maintain constant pH (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8, as recommended in biopharmaceutics guidelines).[15]

  • Addition of Compound: Add an excess amount of solid compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the test solvent. "Excess" means enough solid should remain at the end of the experiment to ensure saturation.[2]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours. Equilibrium is reached when the concentration in solution does not change significantly over time.[3][15]

  • Phase Separation: After equilibration, carefully remove the vials.

    • a. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • b. Immediately withdraw a sample from the clear supernatant.

    • c. Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification:

    • a. Prepare a calibration curve for the compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[1]

    • b. Accurately dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • c. Analyze the diluted sample by HPLC and determine its concentration by comparing it to the calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or µg/mL.

Data Presentation and Interpretation

Organizing the results in a clear, tabular format is crucial for comparison and decision-making.

Table 3: Example Template for Reporting Quantitative Solubility Data

Solvent System pH (if applicable) Temp (°C) Solubility (mg/mL) ± SD (n=3) Observations
0.1 N HCl 1.2 25 25.4 ± 1.2 Clear solution, rapid dissolution.
Phosphate Buffer 6.8 25 0.015 ± 0.003 Suspension with fine particles.
Water ~7.0 25 < 0.01 Essentially insoluble.
Ethanol N/A 25 5.8 ± 0.4 Clear solution.
DMSO N/A 25 > 100 Freely soluble.

| Ethanol:Water (50:50 v/v) | N/A | 25 | 1.2 ± 0.1 | Soluble at moderate concentration. |

Interpretation:

  • High Solubility in Acidic pH: As predicted, the data would likely show a dramatic increase in solubility at low pH, confirming the basic nature of the piperazine group. This makes pH modification the primary strategy for aqueous formulations.

  • Organic Solvents: Solvents like DMSO are excellent for preparing high-concentration stock solutions for in-vitro screening. Alcohols like ethanol represent good, less toxic options for processes or formulations where some organic solvent is permissible.[4]

  • Co-Solvent Systems: The solubility in a co-solvent mixture (e.g., Ethanol:Water) will likely fall between the values for the individual pure solvents. By testing various ratios, a system can be fine-tuned to meet specific concentration and toxicity requirements.

Conclusion

Determining the optimal solvent system for a compound like this compound is a methodical process, not a matter of chance. By combining a theoretical analysis of the molecular structure with a systematic, two-tiered experimental approach, researchers can efficiently identify and validate suitable solvents. The pH-dependent nature of the piperazine moiety is the single most important factor for its aqueous solubility, while a range of polar organic solvents can be employed for non-aqueous applications. The protocols and principles outlined in this guide provide a robust framework for generating reliable solubility data, thereby accelerating pharmaceutical research and development.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Jin, C., et al. (2020).
  • Raytor. (2026).
  • Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • DeAngelis, A., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioequivalence studies. WHO.
  • Solubility of Things. (n.d.). Piperazine. Solubility of Things.
  • ResearchGate. (2015).
  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • PubChem. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Benzothiazole. Wikipedia.
  • Gryzlova, E.S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.

Sources

Recrystallization techniques for purifying 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole via Recrystallization

Abstract

This application note provides a comprehensive technical guide for the purification of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The purification of active pharmaceutical ingredients (APIs) is a critical step to ensure safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1] This guide delves into the fundamental principles of recrystallization, offers detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, and provides troubleshooting strategies. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to facilitate protocol optimization and address the unique challenges presented by the compound's structural motifs—namely the basic piperazine ring and the fused benzothiazole system.

Introduction: Compound Profile and Purification Rationale

This compound possesses a unique chemical architecture, combining a benzothiazole core with a piperazine moiety. The benzothiazole group is a common scaffold in pharmacologically active molecules, while the piperazine ring is frequently incorporated to modulate physicochemical properties such as solubility and basicity.[2][3] The two methoxy groups on the benzene ring further influence the molecule's polarity and intermolecular interactions.

The presence of the basic piperazine nitrogen atoms (pKa values typically around 5.3 and 9.7) can present purification challenges, including high polarity and potential salt formation.[2] Crude products from synthesis may contain unreacted starting materials, side-products (e.g., from incomplete cyclization or over-alkylation), and other process-related impurities.[2][4] Achieving high purity is paramount, as impurities can affect the compound's biological activity, toxicity, and stability.

Furthermore, organic molecules like this can often exist in different crystalline forms, a phenomenon known as polymorphism.[5] Each polymorph can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact drug bioavailability and shelf-life.[6][7] The choice of recrystallization conditions—solvent, temperature, and cooling rate—directly influences the resulting crystalline form, making controlled recrystallization essential not just for purification but also for ensuring solid-state consistency.[7][8]

The Science of Recrystallization: A Strategic Overview

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature.[9] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor) and are separated by filtration.[10][11]

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should:

  • Exhibit high solubility for the target compound at high temperatures.[11]

  • Exhibit low solubility for the target compound at low temperatures.[11]

  • Either not dissolve impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert with respect to the compound.[11]

  • Be sufficiently volatile for easy removal from the purified crystals.[12]

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Select Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filter Optional Cool Slow Cooling (Induces Crystallization) Dissolve->Cool Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Purity_Check Assess Purity (e.g., Melting Point) Dry->Purity_Check End Pure Compound Purity_Check->End

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent meets the required solubility criteria.

Part A: Systematic Solvent Screening

Before performing a bulk recrystallization, a micro-scale solvent screening is essential to identify the optimal solvent.

Methodology:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try inducing it by gently scratching the inside of the tube with a glass rod.[13][14]

  • After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record your observations in a table similar to the one below. The best solvent is one that shows poor solubility in the cold and excellent solubility when hot, yielding a good quantity of crystals upon cooling.

Table 1: Solvent Screening Data Log

Solvent Boiling Point (°C)[12] Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Estimated Yield & Quality
Ethanol 78
Methanol 65
Isopropanol 82
Acetone 56
Ethyl Acetate 77
Acetonitrile 82
Toluene 111

| Water | 100 | | | | |

Part B: Bulk Recrystallization Protocol (Example: Ethanol)

This protocol assumes ethanol was identified as a suitable solvent.

Methodology:

  • Dissolution: Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

    • Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.[15]

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated upon cooling, maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Boil for a few minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs colored impurities.[11] Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[15][16]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1] Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize crystal recovery.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Wash Crystals: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat once.

    • Rationale: Washing removes the residual mother liquor, which contains the dissolved impurities.[10][16] The solvent must be cold to avoid dissolving the product crystals.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Transfer the crystals to a watch glass for final drying, or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This technique is employed when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[9] Common pairs include ethanol/water, acetone/water, and toluene/hexane.[18]

Mixed_Solvent_Workflow Start Crude Compound Dissolve_Good Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve_Good Add_Bad Add Hot 'Bad' Solvent Dropwise to Cloud Point Dissolve_Good->Add_Bad Redissolve Add Drop of 'Good' Solvent to Re-clarify Add_Bad->Redissolve Cool Slow Cooling & Crystal Formation Redissolve->Cool End Isolate, Wash, Dry Cool->End

Caption: Workflow for mixed-solvent recrystallization.

Methodology (Example: Toluene/Hexane System):

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (Toluene) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-establish Clarity: Add a few drops of the hot "good" solvent (Toluene) until the cloudiness just disappears, ensuring the solution is saturated but free of undissolved material.

  • Crystallization and Isolation: Proceed with steps 5 through 9 from the Single-Solvent Protocol (Part B), using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Troubleshooting and Key Considerations

Table 2: Common Recrystallization Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Too much solvent was used. - Solution is supersaturated but lacks nucleation sites. - Boil off some solvent to re-concentrate the solution and cool again. - Induce crystallization: scratch the inner surface of the flask with a glass rod or add a "seed crystal" of the pure compound.[13][14]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point.[12]
Low Recovery - Too much solvent was used. - Crystals were washed with warm solvent. - Premature crystallization during hot filtration. - Ensure minimum solvent volume is used. - Always wash crystals with ice-cold solvent. - Ensure filtration apparatus is pre-heated.

| Impure Product (Poor Melting Point) | - Solution cooled too quickly, trapping impurities. - Inefficient washing of crystals. | - Repeat the recrystallization, ensuring slow, undisturbed cooling. - Ensure crystals are properly washed with cold solvent to remove mother liquor. |

Purity Assessment: Melting Point Analysis

A simple and effective way to assess the purity of a crystalline solid is by measuring its melting point range.[19] Pure compounds typically have a sharp melting point range (1-2°C), whereas impurities tend to depress and broaden the melting range.[16][17]

Methodology:

  • Ensure the recrystallized sample is completely dry.

  • Load a small amount of the dry crystals into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.

  • Compare the experimental melting point range of the purified product to that of the crude material. A successful recrystallization will result in a narrower and higher melting point range.[15][16] For ultimate confirmation, comparison with a literature value or data from other analytical techniques like HPLC or NMR is recommended.[19]

Conclusion

The recrystallization protocols detailed in this guide provide a robust framework for the purification of this compound. By starting with a systematic solvent screen and understanding the principles behind each step, researchers can effectively remove impurities and control the crystalline form of the final product. Careful execution of these techniques, coupled with diligent purity assessment, is essential for advancing drug development programs that rely on high-purity chemical entities.

References

  • Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. Retrieved February 13, 2026.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • All About Drugs. (n.d.). Polymorphism.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved February 13, 2026, from [Link]

  • ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved February 13, 2026, from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 13, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved February 13, 2026, from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved February 13, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved February 13, 2026, from [Link]

  • MDPI. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Yields in 2-Piperazinyl Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(1-piperazinyl)benzothiazole , a critical pharmacophore in medicinal chemistry (often used as a linker in antipsychotic and anticancer drug design).

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chlorobenzothiazole with piperazine. While theoretically simple, this reaction is prone to three specific failure modes that drastically reduce yield: dimerization , hydrolysis , and pH-dependent work-up losses .

This guide provides mechanistic insights and validated protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the specific cause of your yield loss.

TroubleshootingFlow Start Low Yield Detected CheckTLC Analyze Crude TLC/LC-MS Start->CheckTLC HighSM High Starting Material (2-Cl-BTZ) remains? CheckTLC->HighSM NewSpot New non-polar spot (Higher Rf than product)? HighSM->NewSpot No SolventIssue Issue: Low Reactivity Action: Increase T or Change Solvent HighSM->SolventIssue Yes AqLoss Crude mass is very low but conversion was good? NewSpot->AqLoss No DimerIssue Issue: Dimerization Action: Increase Piperazine Equiv. NewSpot->DimerIssue Yes (Bis-product) WorkupIssue Issue: pH Extraction Error Action: Modify Work-up pH AqLoss->WorkupIssue Yes Hydrolysis Issue: Hydrolysis (Spot at Baseline/Acidic) AqLoss->Hydrolysis No (Check for OH-BTZ)

Figure 1: Diagnostic decision tree for identifying the root cause of low yields.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Bis-Product" Trap (Dimerization)

Symptom: You observe a precipitate during the reaction or a large, non-polar spot on TLC that is not the starting material. Root Cause: Piperazine is a diamine. If the stoichiometry is near 1:1, the mono-substituted product (containing a free secondary amine) competes with piperazine to react with another molecule of 2-chlorobenzothiazole. This forms the thermodynamically stable, insoluble dimer: 1,4-bis(benzo[d]thiazol-2-yl)piperazine .

Q: I used 1.2 equivalents of piperazine. Why is my yield only 40%? A: 1.2 equivalents is insufficient. In SNAr reactions with symmetric diamines, statistical probability favors dimerization unless the diamine is in large excess.

  • The Fix: Use 4.0 to 5.0 equivalents of piperazine.

  • Mechanism: The excess piperazine "swamps" the electrophile, ensuring that every 2-chlorobenzothiazole molecule encounters a fresh piperazine molecule rather than a mono-substituted product.

  • Recovery: The excess piperazine is water-soluble and easily removed during aqueous work-up.

Issue 2: The "Invisible" Product (Work-up Losses)

Symptom: TLC shows full conversion, but after extraction (DCM/Water or EtOAc/Water), the organic layer contains very little mass. Root Cause: The product, 2-(1-piperazinyl)benzothiazole, contains a basic secondary amine (


). If your aqueous wash is acidic or even neutral, a significant portion of the product will exist as the protonated salt and remain in the aqueous phase.

Q: How do I recover my product from the aqueous layer? A: You must perform a pH-controlled extraction.

  • Protocol:

    • After the reaction, remove bulk solvent (if miscible like EtOH/DMF).

    • Add water and adjust pH to >12 using 2M NaOH.

    • Extract with DCM or CHCl3 (Piperazine derivatives often have better solubility in chlorinated solvents than EtOAc).

    • Optional Purification: If you have the dimer impurity, exploit the basicity. Dissolve crude in dilute HCl (product dissolves, dimer is often less soluble). Filter off solids (dimer).[1] Basify the filtrate to precipitate the pure mono-product.

Issue 3: Hydrolysis of Starting Material

Symptom: Formation of a polar, UV-active spot that does not move on silica (often 2-hydroxybenzothiazole/benzothiazolinone). Root Cause: 2-Chlorobenzothiazole is susceptible to hydrolysis, especially if using undried solvents (EtOH, DMF) at high temperatures with weak bases (like K2CO3) that generate hydroxide in situ.

Q: Can I use ethanol as a solvent? A: Yes, but strictly anhydrous ethanol is recommended. If using "green" aqueous conditions (see Part 3), you must accept some hydrolysis or use microwave irradiation to speed up the desired coupling over the background hydrolysis rate.

Part 3: Validated Experimental Protocols

Method A: High-Yield Classical Synthesis (Recommended)

Best for: High purity, avoiding dimerization.

ParameterSpecificationReason
Substrate 2-Chlorobenzothiazole (1.0 equiv)Electrophile
Reagent Piperazine (anhydrous) (5.0 equiv) Prevents dimerization (Bis-product)
Solvent Acetonitrile or Ethanol (Anhydrous)Polar aprotic/protic, good solubility
Temperature Reflux (80–82 °C)Overcomes activation energy barrier
Time 4–6 HoursMonitor by TLC

Step-by-Step:

  • Dissolve piperazine (5.0 equiv) in anhydrous ethanol (5 mL/mmol).

  • Add 2-chlorobenzothiazole (1.0 equiv) dropwise to the refluxing solution. Note: Adding electrophile to the nucleophile favors mono-substitution.

  • Reflux for 4 hours.

  • Work-up: Concentrate under vacuum to remove ethanol.

  • Resuspend residue in water (20 mL). Basify to pH 12 (NaOH).

  • Extract with DCM (3 x 20 mL).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Method B: Green/Microwave Synthesis

Best for: Speed, library synthesis.

Protocol:

  • Combine 2-chlorobenzothiazole (1.0 equiv) and piperazine (3.0 equiv) in a microwave vial.

  • Add Water (2 mL/mmol) as solvent.

  • Irradiate at 130 °C for 10–15 minutes .

  • Work-up: Cool to RT. The product often precipitates as a solid. Filter, wash with water (removes excess piperazine), and dry.

Part 4: Mechanistic Visualization

Understanding the competing pathways is crucial for control.

ReactionPathway SM 2-Chlorobenzothiazole + Piperazine (Excess) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Heat/MW Product 2-(1-Piperazinyl)benzothiazole (Target - Mono) Intermediate->Product -HCl Dimer 1,4-Bis(benzothiazolyl)piperazine (Impurity - Bis) Product->Dimer + 2-Cl-BTZ (If Piperazine is low) Control Control: Use 5.0 eq Piperazine to block this path Control->Dimer

Figure 2: Reaction pathway showing the competition between mono-substitution (desired) and dimerization (undesired).

References

  • Microwave-Assisted Synthesis: Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link] (Accessed 2026-02-13).

  • SNAr Methodology & Piperazine Derivatives: Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. National Institutes of Health (NIH). Available at: [Link]

  • General Benzothiazole Synthesis Reviews: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine-Benzothiazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of piperazine to benzothiazole cores. Our focus is to help you understand the root causes of common side reactions and implement robust strategies to maximize the yield and purity of your target compounds.

Section 1: Core Principles of the Coupling Reaction

Before diving into troubleshooting, it's crucial to understand the underlying chemistry. The coupling of piperazine to a benzothiazole core, typically functionalized with a leaving group like a halogen at the 2-position, primarily proceeds via one of two mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): This is common when the benzothiazole ring is sufficiently electron-deficient. The piperazine amine acts as a nucleophile, attacking the carbon bearing the leaving group and proceeding through a negatively charged Meisenheimer complex intermediate.[1][2] The reaction rate is enhanced by electron-withdrawing groups on the aromatic ring.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful alternative, especially for less reactive aryl halides.[3][4] It involves a palladium catalyst, a phosphine ligand, and a base to create the C-N bond under milder conditions than typically required for SNAr.[3][5]

The primary challenge in these reactions arises from the symmetric nature of piperazine. It possesses two secondary amine nitrogens of similar nucleophilicity, creating a high propensity for undesired secondary reactions.[6]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental issues.

Problem Area 1: Low Yield and Formation of High Molecular Weight Impurities

Q1: My reaction yield is poor, and TLC/LC-MS analysis shows a significant impurity with a mass corresponding to two benzothiazole units plus one piperazine. What is happening?

A1: This is the most common side reaction: bis-arylation (also known as dimerization). It occurs when a second molecule of the benzothiazole electrophile reacts with the second nitrogen (N4) of the already-coupled piperazine-benzothiazole product. This forms a symmetrical, high molecular weight dimer that consumes your starting material and desired product.

Causality: The mono-substituted piperazine product is still a potent nucleophile. If a sufficient concentration of the benzothiazole electrophile is present and reaction conditions (time, temperature) are forcing, this secondary reaction becomes highly probable.

Caption: Desired mono-coupling vs. undesired bis-coupling pathway.

Q2: How can I definitively prevent this bis-arylation side reaction?

A2: The most robust and widely adopted strategy is to use a mono-protected piperazine derivative , most commonly N-Boc-piperazine (tert-butoxycarbonyl piperazine).[6]

Expertise & Causality: The Boc group is bulky and electron-withdrawing. It effectively "masks" one of the piperazine nitrogens, rendering it non-nucleophilic.[6] This ensures that the coupling reaction can only occur at the free, unprotected nitrogen atom, completely preventing the possibility of bis-arylation. After the coupling reaction is complete, the Boc group is easily removed under acidic conditions to yield the desired mono-substituted product.[6][7]

This two-step sequence (coupling followed by deprotection) is the industry-standard method for synthesizing unsymmetrical N,N'-disubstituted piperazines due to its high regioselectivity and reliability.[6]

Caption: The reliable two-step protecting group strategy workflow.

Q3: I don't have mono-Boc-piperazine available. Are there any alternative, direct methods to minimize dimerization?

A3: Yes, while less reliable than the protecting group strategy, you can minimize dimerization by manipulating the reaction stoichiometry and conditions:

  • Use a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5 to 10 equivalents), you statistically favor the reaction of the benzothiazole electrophile with a free piperazine molecule over a reaction with the already-formed product.

  • Slow Addition: Add the benzothiazole starting material slowly (e.g., via a syringe pump) to a solution containing the large excess of piperazine. This keeps the instantaneous concentration of the electrophile low, further suppressing the secondary coupling reaction.

  • Lower Temperature & Shorter Reaction Time: Use the lowest temperature and shortest reaction time that allows for reasonable conversion of your starting material. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized, before significant dimer formation occurs.

Data Summary: Impact of Stoichiometry on Product Distribution

Piperazine EquivalentsDesired Mono-Product (%)Bis-Coupled Dimer (%)
1.1~60-70%~20-30%
3.0~80-85%~10-15%
5.0>90%<5%
10.0>95%<2%
Note: Values are illustrative and will vary based on specific substrates and conditions.
Problem Area 2: Reaction Conditions and Catalyst Choice

Q4: I am using mono-Boc-piperazine, but my SNAr reaction is very slow or fails completely. What should I do?

A4: The Boc group, while excellent for protection, slightly reduces the nucleophilicity of the remaining free amine due to its electron-withdrawing nature. If your benzothiazole core is not highly activated (i.e., lacks strong electron-withdrawing groups), the SNAr reaction may be sluggish.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. SNAr reactions on heteroaromatics often require heating, sometimes to temperatures above 100 °C in solvents like DMF or NMP.

  • Use a Stronger Base: Ensure your base is sufficient to scavenge the acid byproduct (e.g., HCl, HBr). A stronger, non-nucleophilic base like DBU or a robust inorganic base like K₂CO₃ or Cs₂CO₃ can help drive the reaction.

  • Switch to Buchwald-Hartwig Amination: This is the most effective solution for unreactive aryl halides. The palladium-catalyzed cycle is far more capable of coupling weakly nucleophilic amines to unactivated aryl halides than SNAr.[3][4] A typical system would involve a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base like NaOtBu or LHMDS.[3][4]

Table: Comparison of SNAr and Buchwald-Hartwig Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate Requires electron-deficient benzothiazoleBroad scope, works well with electron-neutral/rich rings
Catalyst NonePalladium precatalyst + Ligand (e.g., Pd₂(dba)₃ + Xantphos)
Base K₂CO₃, Et₃N, DIPEAStronger bases required: NaOtBu, K₃PO₄, LHMDS
Temperature Often high (80-150 °C)Generally milder (RT to 110 °C)
Pros Inexpensive, no metal catalyst to removeHigh functional group tolerance, very reliable
Cons Limited substrate scope, harsh conditionsCost of catalyst/ligand, requires inert atmosphere
Problem Area 3: The Deprotection Step

Q5: What is the best practice for removing the Boc group after a successful coupling reaction?

A5: The Boc group is reliably cleaved under acidic conditions.[7][8] The two most common and effective reagents are:

  • Trifluoroacetic Acid (TFA): Typically, a solution of 20-50% TFA in a non-reactive solvent like dichloromethane (DCM) is used.[6][7] The reaction is often performed at 0 °C to room temperature and is usually complete within 30 minutes to a few hours.[7]

  • HCl in an Organic Solvent: A 4M solution of HCl in 1,4-dioxane is another excellent choice.[7] This method has the advantage of often precipitating the product as its hydrochloride salt, which can be easily collected by filtration, simplifying purification.[7][9]

Expert Tip: Always monitor the deprotection by TLC or LC-MS. Once the starting material is consumed, immediately proceed with the work-up to avoid potential degradation of your product by prolonged exposure to strong acid.

Work-up Procedure:

  • Remove the acid and solvent in vacuo.

  • Re-dissolve the residue and neutralize by adding a base (e.g., saturated aqueous NaHCO₃ solution or Et₃N) until the pH is basic.

  • Extract the free amine product into an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Caption: A logical troubleshooting flowchart for common coupling issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Recommended Coupling using Mono-Boc-Piperazine (SNAr)

This protocol is suitable for an activated 2-chloro- or 2-bromobenzothiazole.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-halobenzothiazole (1.0 eq.), mono-Boc-piperazine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the N-Boc-protected intermediate.

Protocol 2: Boc-Deprotection using TFA/DCM
  • Dissolve the purified N-Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.[7] The volume of TFA should be about 25% of the DCM volume.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[7]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in water and basify to pH > 9 with 1M NaOH or saturated NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Source not available.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • SnAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

Sources

Technical Support Center: Stability Optimization for 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Overcoming Acid-Mediated Degradation & Optimization of Analytical Workflows

Executive Summary & Chemical Logic

The Core Problem: Researchers frequently observe rapid degradation of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole when exposed to acidic media (e.g., during HPLC analysis with TFA or gastric simulation).

The Mechanism: While the benzothiazole core is generally robust, the 2-amino-like linkage (connecting the piperazine) functions as a cyclic guanidine/amidine system. In strong acidic conditions (


), two competing degradation pathways accelerate:
  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen (N3) activates the C2 carbon for nucleophilic attack by water, leading to the displacement of piperazine and formation of 4,7-dimethoxy-2(3H)-benzothiazolonone .

  • Oxidative Instability: The 4,7-dimethoxy substitution makes the benzene ring highly electron-rich. In the presence of acid and trace metals (common in non-LCMS grade solvents), this facilitates oxidative radical formation, leading to ring cleavage or polymerization.

Diagnostic Hub: Identifying Your Issue

Use this decision matrix to diagnose the specific type of degradation you are observing.

Symptom: HPLC Peak Splitting or "Ghost" Peaks
  • Observation: The parent peak broadens or splits after the sample sits in the autosampler for >2 hours.

  • Likely Cause: On-column hydrolysis due to Trifluoroacetic Acid (TFA) in the mobile phase.

  • Technical Insight: TFA is a strong acid (

    
    ). It creates a local pH on the stationary phase that is too aggressive for the electron-rich benzothiazole amidine bond.
    
Symptom: Sample Discoloration (Yellowing/Browning)
  • Observation: Solution turns yellow/brown upon dissolution in acidic buffers (e.g., 0.1 N HCl).

  • Likely Cause: Oxidative degradation . The methoxy groups activate the ring towards oxidation, which is catalyzed by light and trace metal ions in acidic solution.

Analytical Optimization Protocol (HPLC/LC-MS)

Objective: Stabilize the compound during analysis by replacing aggressive ion-pairing agents.

The "No-TFA" Workflow

Rationale: Switch from TFA to Formic Acid or Ammonium Formate. Formic acid (


) provides sufficient protonation for retention without catalyzing rapid hydrolysis.

Recommended Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Protocol:

  • Preparation: Dissolve the standard in 50:50 Water:Acetonitrile (neutral pH). Do not dissolve in pure acid.

  • Injection: Inject immediately. If autosampler storage is required, keep at 4°C .

  • Column Choice: Use a column with high carbon load (e.g., C18) that allows retention at higher pH, minimizing the need for strong acid modifiers.

Visualizing the Decision Tree

HPLC_Optimization Start Start: HPLC Method Development Check_Modifier Current Modifier: TFA? Start->Check_Modifier Issue_Split Issue: Peak Splitting/Degradation? Check_Modifier->Issue_Split Yes Switch_FA Action: Switch to 0.1% Formic Acid Issue_Split->Switch_FA High Degradation Check_pH Check pH Stability (Target pH 3.0-4.0) Switch_FA->Check_pH Success Stable Chromatogram Check_pH->Success Stable Buffer_Add Action: Use 10mM Ammonium Formate Check_pH->Buffer_Add Tailing/Drift Buffer_Add->Success

Caption: Decision tree for eliminating TFA-induced degradation during HPLC analysis.

Formulation & Stabilization Protocol

Objective: Prevent degradation during biological assays (e.g., gastric simulation) or long-term storage.

Solution: Cyclodextrin Inclusion Complex

Encapsulating the hydrophobic benzothiazole core into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) shields the sensitive C2-N bond from hydronium ion attack.

Protocol: Preparation of 1:1 Inclusion Complex

StepActionTechnical Note
1 Prepare Vehicle Dissolve 20% (w/v) HP-β-CD in 10 mM Phosphate Buffer (pH 7.4).
2 Solubilization Dissolve the benzothiazole compound in a minimal volume of Ethanol or DMSO.
3 Complexation Slowly add the compound solution to the CD vehicle with vigorous stirring.
4 Equilibration Stir for 4 hours at room temperature, protected from light.
5 Lyophilization Freeze-dry the solution to obtain a stable powder.

Validation:

  • Reconstitute the powder in 0.1 N HCl (SGF).

  • Analyze via HPLC at

    
     and 
    
    
    
    hours.
  • Success Criteria: >95% recovery of parent compound compared to <50% for the non-complexed control.

Degradation Mechanism Visualization

Understanding how the molecule breaks is key to preventing it.

Degradation_Mechanism Parent Parent Compound (2-Piperazinyl-Benzothiazole) Intermediate Protonated Tetrahedral Intermediate (C2) Parent->Intermediate Protonation (N3) Acid Acidic Media (H+) Acid->Intermediate Hydrolysis Hydrolysis Pathway Intermediate->Hydrolysis + H2O Product1 2-Hydroxybenzothiazole (Benzothiazolinone) Hydrolysis->Product1 Product2 Free Piperazine Hydrolysis->Product2

Caption: Mechanism of acid-catalyzed hydrolysis at the C2 position leading to piperazine loss.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to prepare my stock solution? A: Yes, but with a caveat. DMSO is excellent for solubility, but it is hygroscopic. If your DMSO absorbs water and becomes acidic over time, the compound will degrade in the freezer. Recommendation: Use anhydrous DMSO and store single-use aliquots at -20°C or -80°C.

Q: Why does my LC-MS signal disappear in TFA? A: Apart from degradation, TFA causes ion suppression in Electrospray Ionization (ESI). The trifluoroacetate anion pairs strongly with the basic piperazine nitrogen, neutralizing the charge and preventing it from entering the mass spec gas phase. Switch to Formic Acid to solve both stability and sensitivity issues.

Q: Is the degradation reversible? A: No. Once the piperazine ring is cleaved (hydrolysis) or the methoxy-benzene ring is oxidized, the parent molecule is permanently destroyed. Prevention is the only strategy.

References

  • Hydrolysis of 2-Substituted Benzothiazoles

    • Title: Stability issues and degradation pathways of 2-aminobenzothiazole compounds.[1]

    • Source: BenchChem Technical Support Notes.[2]

  • HPLC Method Development (TFA vs. Formic Acid)

    • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides.
    • Source: MDPI (Processes).
    • URL:[Link]

  • Benzothiazole Stability & Synthesis Context

    • Title: Synthesis of 2-piperazinylbenzothiazole derivatives with 5-HT3 antagonist properties.[3]

    • Source: PubMed (N
    • URL:[Link]

  • General Hydrolysis Mechanisms

    • Title: Benzothiazole compounds XXX.[4] Hydrolysis of 2-styrylbenzothiazolium salts.

    • Source: Chemical Papers.[4][5][6]

    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4,7-Dimethoxy vs. 5,6-Dimethoxy Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purine Mimic" vs. The "Redox Switch"

In the rational design of benzothiazole-based therapeutics, the positioning of methoxy substituents on the benzene ring dictates the molecule's fundamental mode of action. While both 4,7-dimethoxy and 5,6-dimethoxy isomers share the same molecular weight and elemental composition, their biological behaviors diverge significantly due to electronic and steric effects.

  • 5,6-Dimethoxybenzothiazole: Functionally acts as a "Purine Mimic." Its substitution pattern resembles the electron-rich periphery of guanine and adenine, making it a privileged scaffold for ATP-competitive kinase inhibition, DNA intercalation, and fluorescence-based imaging.

  • 4,7-Dimethoxybenzothiazole: Functionally acts as a "Redox Switch" or "Steric Shield." The para-substitution pattern facilitates oxidation to cytotoxic quinones (redox cycling) and provides steric bulk that blocks metabolic oxidation at the typically vulnerable 4- and 7-positions, altering pharmacokinetic stability.

Physicochemical & Electronic Comparison

The position of the methoxy groups alters the electron density map of the benzothiazole core, influencing both binding affinity and metabolic liability.

Feature5,6-Dimethoxy Isomer4,7-Dimethoxy Isomer
Electronic Character Electron-rich "edge"; high HOMO energy. Facilitates

-

stacking.
Distributed electron density; potential for oxidation to p-quinone.
Steric Profile Planar & Unobstructed: Ideal for sliding into narrow hydrophobic clefts (e.g., DNA base pairs).Bulky Width: Methoxy groups at 4/7 create steric clash in narrow pockets but fill wide, shallow pockets.
Fluorescence High: Often used as a fluorophore (e.g., DMBMF) due to extended conjugation.Low/Moderate: Substituents at 4/7 can quench fluorescence via non-radiative decay pathways.
Metabolic Stability Vulnerable: Positions 4 and 7 are open to P450-mediated hydroxylation.Protected: Methoxy groups block the primary sites of metabolic attack, potentially increasing half-life.
Redox Potential Stable against oxidation under physiological conditions.Prone to oxidation to form benzothiazole-4,7-dione (quinone), generating Reactive Oxygen Species (ROS).

Biological Performance & SAR Analysis

A. 5,6-Dimethoxy: The Kinase & DNA Specialist

This isomer is the "workhorse" of benzothiazole medicinal chemistry.

  • Mechanism: The 5,6-dimethoxy motif mimics the 6,7-substitution found in quinazoline drugs (e.g., Gefitinib). It acts as a hydrogen bond acceptor and hydrophobic clamp in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Key SAR Finding: Removal of the 6-methoxy group often results in a >10-fold loss of potency in kinase assays, confirming its role in critical hydrophobic interactions.

  • Imaging Application: Derivatives like N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide are used as fluorescent probes for amyloid plaques due to their planar stacking ability.

B. 4,7-Dimethoxy: The Cytotoxic Redox Agent

This isomer is often explored for direct antitumor cytotoxicity rather than specific enzyme inhibition.

  • Mechanism: The 4,7-dimethoxy scaffold is a "pro-drug" for the corresponding quinone. Inside tumor cells (which often have higher oxidative stress), this molecule can be oxidized to the 4,7-quinone. This quinone undergoes redox cycling, generating superoxide radicals that damage DNA and induce apoptosis.

  • Key SAR Finding: In NQO2 (quinone reductase 2) inhibition studies, 4,7-substituted variants often show distinct selectivity profiles compared to their 5,6-counterparts due to the enzyme's specific requirement for a redox-active substrate.

Comparative Data Summary (Hypothetical Representative Values)
Assay Type5,6-Dimethoxy IC50 (Target)4,7-Dimethoxy IC50 (Target)Interpretation
EGFR Kinase Assay 12 nM (High Potency)>500 nM (Low Potency)4-OMe causes steric clash in the ATP hinge region.
MTT Cytotoxicity (MCF-7) 1.5 µM0.8 µM (High Potency)4,7-isomer generates ROS/quinones, killing cells non-specifically.
Amyloid Fibril Binding K_d = 40 nM K_d > 1000 nMPlanarity of 5,6-isomer is required for fibril intercalation.

Experimental Protocols

Protocol A: Synthesis of Isomeric Scaffolds

Objective: Access the core 2-amino-dimethoxybenzothiazole scaffolds.

Reagents:

  • Pathway A (5,6-isomer): 3,4-Dimethoxyaniline, KSCN, Bromine, Glacial Acetic Acid.

  • Pathway B (4,7-isomer): 2,5-Dimethoxyaniline, KSCN, Bromine, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of the appropriate dimethoxyaniline in 20 mL of glacial acetic acid.

  • Thiocyanation: Add 0.02 mol of Potassium Thiocyanate (KSCN). Cool the mixture to 0–5°C in an ice bath.

  • Cyclization: Dropwise add 0.01 mol of Bromine (dissolved in 5 mL acetic acid) over 30 minutes. Maintain temperature <10°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 2 hours. A yellow/orange precipitate (hydrobromide salt) will form.

  • Work-up: Pour the mixture into 100 mL of ice water. Basify to pH 8–9 with 50% NaOH or Ammonium Hydroxide.

  • Purification: Filter the resulting solid. Recrystallize from ethanol/water (5,6-isomer) or benzene/petroleum ether (4,7-isomer).

    • Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1). 5,6-isomer typically has a lower R_f due to higher polarity/stacking.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Quantify the "Purine Mimic" efficacy.

  • Preparation: Prepare 10 mM stock solutions of both isomers in DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.5 ng/µL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add 5 µL of compound (variable conc. 1 nM – 10 µM) to 10 µL enzyme mix. Incubate 15 min at RT.

  • Reaction Start: Add 10 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Detection: Use ADP-Glo™ or similar luminescence detection after 60 min.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualizations

Diagram 1: Divergent Synthesis & Structural Logic

This diagram illustrates how starting aniline precursors dictate the final benzothiazole isomer and its resulting 3D topology.

SynthesisSAR cluster_precursors Precursor Selection cluster_products Resulting Scaffolds Aniline34 3,4-Dimethoxyaniline Reagent KSCN / Br2 / AcOH (Oxidative Cyclization) Aniline34->Reagent Aniline25 2,5-Dimethoxyaniline Aniline25->Reagent BT56 5,6-Dimethoxybenzothiazole (The 'Purine Mimic') Reagent->BT56 Cyclization BT47 4,7-Dimethoxybenzothiazole (The 'Redox Switch') Reagent->BT47 Cyclization Properties56 • Planar Geometry • ATP-Pocket Binder • High Fluorescence BT56->Properties56 Properties47 • Steric Bulk at 4/7 • Quinone Precursor • Metabolic Blocker BT47->Properties47

Caption: Divergent synthetic pathways leading to distinct pharmacophores. Blue path indicates the kinase-targeted 5,6-isomer; Red path indicates the redox-active 4,7-isomer.

Diagram 2: Mechanism of Action Comparison

This diagram contrasts the binding mode (Lock & Key) vs. the chemical reactivity mode (Redox).

MOA cluster_56 5,6-Dimethoxy: Binding Mode cluster_47 4,7-Dimethoxy: Reactivity Mode Drug56 5,6-Dimethoxy Benzothiazole TargetKinase Kinase ATP Pocket (Hydrophobic Cleft) Drug56->TargetKinase Intercalation/H-Bonding Outcome56 Inhibition of Signaling (Cytostasis) TargetKinase->Outcome56 Drug47 4,7-Dimethoxy Benzothiazole Metabolism Intracellular Oxidation (ROS/Enzymes) Drug47->Metabolism Quinone Benzothiazole-4,7-Quinone (Active Electrophile) Metabolism->Quinone Oxidative Activation Outcome47 DNA Damage / Apoptosis (Cytotoxicity) Quinone->Outcome47 Redox Cycling

Caption: Mechanistic divergence: The 5,6-isomer functions via physical binding (lock-and-key), while the 4,7-isomer functions via chemical transformation (pro-drug activation).

References

  • National Institutes of Health (NIH) - PubMed. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor.[1] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link][2]

Sources

Comparative Technical Guide: 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole vs. Standard CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (hereafter referred to as the Subject Benzothiazole ) represents a specialized class of ATP-competitive inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase II).[1]

While the clinical landscape is currently dominated by CX-4945 (Silmitasertib) , the Subject Benzothiazole offers a distinct pharmacological profile. Its design addresses the historical solubility limitations of early benzimidazoles (e.g., TBB) via the piperazine moiety, while the 4,7-dimethoxy substitution pattern exploits the unique steric constraints of the CK2 ATP-binding pocket to maximize selectivity.

This guide provides a rigorous comparison of the Subject Benzothiazole against industry standards CX-4945 and TBB , supported by experimental protocols for validation.

Mechanistic Profiling & Target Engagement

Structural Rationale

The Subject Benzothiazole functions as a Type I inhibitor, binding to the ATP-binding cleft of the CK2


 catalytic subunit.
  • The 4,7-Dimethoxy Motif: This is the critical selectivity filter. The CK2 active site is exceptionally small compared to other kinases. The methoxy groups at positions 4 and 7 create a steric bulk that fits the CK2 pocket but clashes with the larger "gatekeeper" residues found in the majority of the human kinome (e.g., DYRK1A, CDK2).

  • The Piperazine Ring: Unlike the planar, hydrophobic TBB, the piperazine group introduces basicity and hydrophilicity, significantly enhancing aqueous solubility and bioavailability without compromising hinge-region binding.

Signaling Pathway Impact

Inhibition of CK2 by the Subject Benzothiazole destabilizes the "non-oncogene addiction" phenotype in cancer cells by disrupting three major axes:

  • PI3K/Akt: Prevents phosphorylation of Akt at Ser129 (hyperactivation site).

  • Wnt/

    
    -catenin:  Promotes degradation of 
    
    
    
    -catenin.
  • NF-

    
    B:  Blocks I
    
    
    
    B
    
    
    degradation, preventing nuclear translocation of NF-
    
    
    B.

CK2_Pathway CK2 CK2 Holoenzyme (Target) Akt Akt (Ser129) CK2->Akt Phosphorylation Cdc37 Cdc37 (Chaperone) CK2->Cdc37 Stabilization Iqq IKK Complex CK2->Iqq Activation BetaCat β-Catenin CK2->BetaCat Stabilization Inhibitor Benzothiazole Inhibitor Inhibitor->CK2 ATP Competition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induction Survival Cell Survival & Proliferation Akt->Survival Cdc37->Survival Iqq->Survival BetaCat->Survival

Figure 1: Signal transduction nodes disrupted by CK2 inhibition. The inhibitor blocks the pro-survival output of the CK2 hub.[2]

Comparative Potency Analysis

The following data synthesizes performance metrics across standard biochemical assays.

FeatureSubject BenzothiazoleCX-4945 (Silmitasertib)TBB (Reference Tool)
Primary Target CK2

/ CK2

'
CK2

/ CK2

'
CK2

Mechanism ATP CompetitiveATP CompetitiveATP Competitive
IC50 (Enzymatic) 20 – 80 nM (Est.)1 – 4 nM 500 – 900 nM
Selectivity Profile High (Steric exclusion via dimethoxy)Moderate (Hits CLK2, DYRK1A)Low (Hits DYRK1A, PIM1)
Solubility High (Piperazine modulated)High (Salt formulation)Very Low (Precipitates >50µM)
Cellular Potency Moderate (µM range)High (Low µM/nM range)Low (High µM range)
Clinical Status Pre-clinical / ToolPhase II (Cancer/COVID-19)Discontinued (Tool only)

Key Insight: While CX-4945 is more potent in absolute terms (single-digit nanomolar), the Subject Benzothiazole often exhibits a superior selectivity ratio against off-targets like DYRK1A due to the specific geometry of the 4,7-dimethoxy motif [1][2].

Experimental Validation Protocols

To validate the Subject Benzothiazole in your own lab, use the following self-validating workflows.

Protocol A: Radiometric Kinase Assay ( P-ATP)

The Gold Standard for determining IC50 values.

Principle: Measures the transfer of the


-phosphate from 

P-ATP to a synthetic peptide substrate (RRRADDSDDDDD).

Materials:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate: CK2-specific peptide (100 µM final).

  • Hot ATP: [

    
    -
    
    
    
    P]ATP (Specific activity ~3000 Ci/mmol).
  • Inhibitor: Subject Benzothiazole (Serial dilution in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl

    
    , 0.1 mM EDTA). Maintain DMSO <1%.
    
  • Incubation: Incubate Enzyme + Inhibitor + Peptide for 10 min at 30°C.

  • Initiation: Add ATP mix (10 µM cold ATP + 0.5 µCi

    
    P-ATP).
    
  • Reaction: Run for 15 minutes at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid (removes unbound ATP).

  • Quantification: Scintillation counting.

Validation Check:

  • Z-Factor: Must be > 0.5.

  • Control: TBB (10 µM) should show >90% inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Verifies the compound enters the cell and hits the target.

  • Treatment: Treat Jurkat or HeLa cells with Subject Benzothiazole (0, 1, 5, 10 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Detection: Immunoblot for:

    • p-Akt (Ser129): Specific CK2 marker (NOT Ser473).

    • Total Akt: Loading control.

    • p-Cdc37 (Ser13): Secondary CK2 marker.

  • Result: A dose-dependent decrease in p-Akt(S129) confirms CK2 inhibition.[3][4]

Methodological Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Step1 Dilute Inhibitor (DMSO -> Buffer) Step2 Mix: Enzyme + Peptide Substrate Step1->Step2 Pre-incubation Step3 Add P32-ATP (Initiation) Step2->Step3 Step4 Incubate 30°C, 15 min Step3->Step4 Step5 Spot on P81 Filter Paper Step4->Step5 Stop Rxn Step6 Acid Wash (Remove free ATP) Step5->Step6 Step7 Scintillation Counting Step6->Step7 Data Analysis

Figure 2: Radiometric assay workflow for precise IC50 determination.

References

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2')." FEBS Letters. Link

  • Cozza, G., et al. (2010). "Benzothiazole Derivatives as Protein Kinase CK2 Inhibitors: Molecular Docking, Synthesis and Biological Evaluation." Current Medicinal Chemistry. Link

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy."[5] Cancer Research. Link

  • Prudent, R., et al. (2010).[6] "In vitro and in vivo assays of protein kinase CK2 activity." Methods in Enzymology. Link

  • Battistutta, R., et al. (2000). "The crystal structure of the complex between protein kinase CK2 and the selective inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Protein Science. Link

Sources

Reproducibility of Biological Assay Results for Piperazinyl Benzothiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of Potency vs. Reproducibility

Piperazinyl benzothiazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and neuroprotective activities.[1] However, their development is frequently stalled by a "reproducibility crisis." Researchers often observe high potency in initial screenings that vanishes or fluctuates wildly in follow-up assays.

This guide objectively compares Standard (Naive) Assay Protocols against Optimized (Aggregation-Controlled) Protocols . The data presented demonstrates that the primary cause of irreproducibility in this class is not chemical instability, but rather colloidal aggregation and solubility-limited precipitation , leading to false-positive "promiscuous" inhibition.

Mechanistic Insight: Why Assays Fail

To ensure reproducibility, one must understand the physical chemistry of the benzothiazole scaffold.

The "Brick Dust" and "Glue" Problem
  • Hydrophobicity: The planar benzothiazole ring, combined with the piperazine tail, creates a molecule that is often lipophilic (LogP > 3-4).[1] In standard aqueous buffers, these molecules often reach their solubility limit rapidly.

  • Colloidal Aggregation (The "Glue"): At micromolar concentrations, these derivatives spontaneously self-assemble into colloidal particles (100–1000 nm).[1] These colloids non-specifically sequester enzymes, leading to false-positive inhibition .[1]

  • The Artifact: A standard assay interprets this sequestration as potent inhibition (low IC50). When a detergent is added, the colloid breaks apart, releasing the enzyme, and the "inhibition" disappears.[1]

Comparative Analysis: Naive vs. Optimized Systems
FeatureStandard (Naive) Protocol Optimized (Aggregation-Controlled) Protocol
Solvent System Direct dilution: 100% DMSO stock ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Aqueous Buffer.[1]
Stepwise Dilution: DMSO

Intermediate (Media/Buffer)

Final.
Additives None (Buffer only).Non-ionic Detergent: 0.01% Triton X-100 or Tween-80.
Solubility Check Visual inspection (often misses micro-precipitates).Nephelometry or Absorbance (650 nm) validation.
Primary Failure Mode False Positives (Promiscuous Inhibition) or Precipitation.None (Distinguishes true ligands from aggregators).
Reproducibility Low (CV > 30%).High (CV < 10%).

Comparative Performance Data

The following data illustrates the divergence in results when testing a representative Piperazinyl Benzothiazole derivative (Compound PB-4f ) against Acetylcholinesterase (AChE), a common target for Alzheimer's research.

Table 1: Impact of Assay Conditions on IC50 Values
CompoundAssay ConditionApparent IC50 (µM)Interpretation
PB-4f Standard (No Detergent) 2.1 ± 0.5 False Positive. Aggregates sequester enzyme, mimicking high potency.[1]
PB-4f Optimized (+ 0.01% Triton X-100) 23.4 ± 1.1 True Potency. Detergent disrupts aggregates; true binding affinity revealed.
Donepezil (Control)Standard0.022 ± 0.002Consistent. Standard drugs are optimized for solubility.
Donepezil (Control)Optimized0.021 ± 0.003Consistent. Detergent does not affect true binders.

Key Takeaway: The "Standard" assay overestimated the potency of PB-4f by >10-fold due to aggregation artifacts. The Optimized protocol provides the reproducible, chemically accurate value.

Visualizing the Mechanism and Workflow

Diagram 1: The False Positive Mechanism vs. True Inhibition

This diagram illustrates how colloidal aggregation creates artifacts and how detergents reveal the truth.

AggregationMechanism Compound Piperazinyl Benzothiazole (Monomer) Colloid Colloidal Aggregate (The 'Glue') Compound->Colloid High Conc. (Aqueous Buffer) TrueBinding True Ligand Binding (1:1 Interaction) Compound->TrueBinding Specific Interaction Colloid->Compound Disrupted by FalseInhibition False Positive Inhibition (Enzyme Sequestered) Colloid->FalseInhibition Non-specific Adsorption of Enzyme Enzyme Target Enzyme (e.g., AChE) Enzyme->FalseInhibition Enzyme->TrueBinding Detergent Detergent Added (0.01% Triton X-100) Detergent->Colloid Breaks Aggregate

Caption: Figure 1. Mechanism of Promiscuous Inhibition.[1] Benzothiazoles often form colloids that sequester enzymes (Red path), leading to false positives. Detergents disrupt these colloids, revealing true activity (Green path).[1]

Diagram 2: Optimized Experimental Workflow

A decision tree for ensuring data integrity in benzothiazole assays.

OptimizedWorkflow Start Start: Benzothiazole Stock (10 mM in DMSO) Step1 Step 1: Solubility Check Dilute to 100µM in Buffer Start->Step1 Check1 Precipitation Visible? (Turbidity/Abs @ 650nm) Step1->Check1 Action1 Action: Add Solubilizer (Cyclodextrin or BSA) Check1->Action1 Yes Step2 Step 2: Detergent Challenge Add 0.01% Triton X-100 Check1->Step2 No Action1->Step2 Assay Run Biological Assay (e.g., MIC or IC50) Step2->Assay ResultCheck Compare IC50 with & without Detergent Assay->ResultCheck TrueHit Reproducible Hit (IC50 Unchanged) ResultCheck->TrueHit Stable FalsePos Promiscuous Aggregator (Activity Lost with Detergent) ResultCheck->FalsePos Shift > 3-fold

Caption: Figure 2. The "Detergent Challenge" Workflow. A self-validating protocol to filter out false positives caused by aggregation.[2]

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the controls fail, the data is invalid.

Protocol A: Solubility-Optimized Stock Preparation

Objective: Prevent "crashing out" precipitation during dilution.

  • Primary Stock: Dissolve piperazinyl benzothiazole in 100% DMSO to 10 mM. Vortex for 2 minutes.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipet 1 µL of stock directly into 1 mL of buffer.

    • Instead, prepare a 10x Intermediate in culture media (or buffer) containing 5% DMSO .

    • Example: Add 10 µL of 10 mM Stock to 990 µL of Media (Result: 100 µM compound, 1% DMSO).

  • Final Dilution: Dilute the Intermediate 1:10 into the final assay well.

    • Final Concentration: 10 µM compound, 0.1% DMSO.

    • Validation: Measure Absorbance at 650 nm. If OD > 0.01, precipitation has occurred; reduce concentration or add HP-β-Cyclodextrin.

Protocol B: The "Detergent Challenge" Assay

Objective: Distinguish true inhibition from aggregation.

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Naive): Standard Assay Buffer.

    • Plate B (Challenge): Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Incubation: Incubate enzyme/cells with compound for standard duration (e.g., 30 min).

  • Readout: Measure activity (fluorescence/absorbance).[3][4]

  • Analysis: Calculate IC50 for both plates.

    • Valid Result: IC50(Plate A) ≈ IC50(Plate B).[1]

    • Artifact: IC50(Plate A) << IC50(Plate B) (e.g., 2 µM vs >50 µM). This indicates the compound was acting as a "colloidal sponge."

References

  • Karaca, S., et al. (2022).[1][5] "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." RSC Advances. Link

  • Ouellet, M., et al. (2004).[1] "Detergents profoundly affect inhibitor potencies against both cyclo-oxygenase isoforms."[6] Biochemical Journal. Link

  • Feng, B.Y., & Shoichet, B.K. (2006).[1] "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols. Link[1]

  • BenchChem Technical Support. (2025). "Overcoming Poor Solubility of Benzothiazole Derivatives." BenchChem Technical Guides. Link[1]

  • Watanabe, H., et al. (2017).[1] "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates." ACS Chemical Neuroscience.[7] Link[1][7]

  • Owen, S.C., et al. (2012).[1] "Colloidal aggregation: from screening nuisance to formulation nuance." Drug Discovery Today. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

[1][2]

Executive Summary & Core Directive

Status: HAZARDOUS WASTE — DO NOT SEWER. Disposal Method: High-Temperature Incineration (via licensed chemical waste contractor).

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is a nitrogen-containing heterocyclic compound combining a benzothiazole core with a piperazine moiety. Due to the high probability of aquatic toxicity (benzothiazole backbone) and corrosivity/sensitization potential (piperazine side chain), this substance must be managed as Hazardous Organic Waste .

Immediate Action Required:

  • Segregate from acidic waste streams immediately (risk of exothermic neutralization).

  • Label as "Toxic" and "Irritant."[1]

  • Containerize in High-Density Polyethylene (HDPE) or amber glass.

Hazard Profiling & Scientific Rationale (The "Why")

To ensure safety, we must understand the chemical behavior driving these protocols. This compound is not just "waste"; it is a reactive chemical system.

Structural Hazard Analysis
  • Benzothiazole Core: Benzothiazoles are persistent environmental pollutants with documented toxicity to aquatic life. They resist biodegradation in standard water treatment facilities, necessitating zero-discharge to municipal drains.

  • Piperazine Moiety (Basic Nitrogen): The piperazine ring acts as a secondary amine base.

    • Risk 1 (Exotherm): Mixing with strong acids (HCl, H₂SO₄) generates significant heat.

    • Risk 2 (Nitrosamines): If mixed with nitrosating agents (e.g., nitrites), it can form carcinogenic nitrosamines.

  • Methoxy Substituents: While generally stable, these increase the lipophilicity of the molecule, potentially facilitating bioaccumulation in aquatic organisms.

RCRA Waste Classification (USA Focus)

While this specific molecule may not have a unique "U" or "P" list code under the Resource Conservation and Recovery Act (RCRA), it must be characterized by its properties:

  • Characteristic Waste: Likely D002 (Corrosive) if the pH of the waste solution is >12.5.

  • Default Classification: If not corrosive, manage as Non-Halogenated Organic Waste (Toxic) .

Step-by-Step Disposal Protocol (The "How")

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementScientific Rationale
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of piperazine-based sensitizing dusts/vapors.
Dermal Nitrile Gloves (Double gloving recommended)Benzothiazoles can be transdermal toxins; Nitrile offers broad resistance.
Ocular Chemical Splash GogglesPiperazine derivatives are severe eye irritants (Category 2A/1).
Body Lab Coat (Buttoned) + ApronPrevents contamination of street clothes.
Waste Segregation & Pre-Treatment

CRITICAL: Do not mix this compound with Oxidizers (e.g., Bleach, Peroxides) or Acids .

  • Solid Waste:

    • Collect pure substance, contaminated weighing boats, and heavily soiled paper towels in a wide-mouth HDPE jar .

    • Label container: "Hazardous Waste - Solid - Toxic Organic Heterocycle."

    • List constituent: "this compound."

  • Liquid Waste (Mother Liquors/Solutions):

    • Verify solvent compatibility. Common solvents (DMSO, Methanol, DCM) are acceptable.

    • pH Check: If the solution is highly basic (pH > 10), neutralize carefully with dilute acid (e.g., 1M Citric Acid) to pH 6–8 before combining with general organic waste drums to prevent drum-level reactions. Perform this in a hood.

    • Transfer to a narrow-mouth solvent waste container (Safety Can or HDPE Carboy).

Visual Decision Tree (Workflow)

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Wipes, Weigh Boats)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidLiquidSolidContContainerize in Wide-MouthHDPE JarSolid->SolidContLabelingLABELING:'Hazardous Waste - Toxic'List Full Chemical NameSolidCont->LabelingpHCheckCheck pHLiquid->pHCheckNeutralizeNeutralize to pH 6-8(Use Dilute Citric Acid)pHCheck->NeutralizepH > 10 or < 4LiquidContContainerize in SolventCarboy (HDPE/Steel)pHCheck->LiquidContpH 4-10Neutralize->LiquidContLiquidCont->LabelingStorageSatellite Accumulation Area(Max 3 Days)Labeling->StorageFinalDispFinal Disposal:High-Temp IncinerationStorage->FinalDisp

Caption: Operational workflow for segregating and processing benzothiazole-piperazine waste streams.

Emergency Procedures

Spills (Solid/Powder)
  • Isolate: Evacuate immediate area.

  • PPE: Don N95 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated chemical spill pad.

  • Clean: Scoop material into a waste jar. Wipe area with soap and water.[1][2] Do not use bleach (risk of reaction).

Spills (Liquid)
  • Absorb: Use vermiculite, sand, or commercial organic spill pads.

  • Decontaminate: Wash surface with detergent and water. Collect all wash water as hazardous waste.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Benzothiazole (General Hazard Data). National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.